molecular formula C19H21N3O2 B5158894 N,3,6,7-tetramethyl-N-(1-pyrimidin-4-ylethyl)-1-benzofuran-2-carboxamide

N,3,6,7-tetramethyl-N-(1-pyrimidin-4-ylethyl)-1-benzofuran-2-carboxamide

Cat. No.: B5158894
M. Wt: 323.4 g/mol
InChI Key: YKBPUIGZRBVMMT-UHFFFAOYSA-N
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Description

“N,3,6,7-tetramethyl-N-(1-pyrimidin-4-ylethyl)-1-benzofuran-2-carboxamide” is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N,3,6,7-tetramethyl-N-(1-pyrimidin-4-ylethyl)-1-benzofuran-2-carboxamide” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Methyl Groups: Methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Attachment of the Pyrimidinyl Group: This step may involve nucleophilic substitution reactions.

    Formation of the Carboxamide Group: This can be done through amidation reactions using carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N,3,6,7-tetramethyl-N-(1-pyrimidin-4-ylethyl)-1-benzofuran-2-carboxamide” can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: As a precursor for the production of materials with specific properties.

Mechanism of Action

The mechanism of action of “N,3,6,7-tetramethyl-N-(1-pyrimidin-4-ylethyl)-1-benzofuran-2-carboxamide” would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds with similar benzofuran cores but different substituents.

    Pyrimidinyl Compounds: Compounds with pyrimidinyl groups attached to different cores.

Uniqueness

“N,3,6,7-tetramethyl-N-(1-pyrimidin-4-ylethyl)-1-benzofuran-2-carboxamide” is unique due to its specific combination of functional groups, which might confer distinct biological activities or chemical properties compared to other similar compounds.

Properties

IUPAC Name

N,3,6,7-tetramethyl-N-(1-pyrimidin-4-ylethyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-11-6-7-15-13(3)18(24-17(15)12(11)2)19(23)22(5)14(4)16-8-9-20-10-21-16/h6-10,14H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBPUIGZRBVMMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=C(O2)C(=O)N(C)C(C)C3=NC=NC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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